3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring substituted with a benzylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.
Introduction of the Benzylsulfinyl Group: The benzylsulfinyl group can be introduced via a sulfoxidation reaction. This involves the reaction of a benzyl sulfide precursor with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the benzyl sulfide derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(benzylthio)-1H-1,2,4-triazol-5-amine: Similar structure but with a benzylthio group instead of a benzylsulfinyl group.
3-(phenylsulfinyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a phenylsulfinyl group instead of a benzylsulfinyl group.
Uniqueness
3-(benzylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the benzylsulfinyl group, which can influence its chemical reactivity and biological activity. This group can participate in specific interactions that are not possible with other substituents, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C9H10N4OS |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-benzylsulfinyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H10N4OS/c10-8-11-9(13-12-8)15(14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |
InChI Key |
NSWXEKBALYZONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
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